4-Iodobenzenesulfonyl chloride

Overview

Description

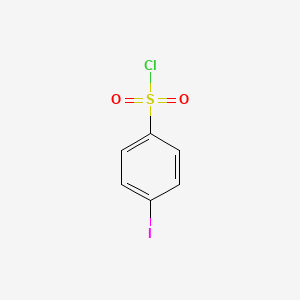

4-Iodobenzenesulfonyl chloride (CAS 98-61-3) is an organosulfur compound with the molecular formula C₆H₄ClIO₂S and a molecular weight of 302.52 g/mol . It is widely used as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized aromatic compounds. Its iodine substituent at the para position confers unique electronic and steric properties, making it valuable in pharmaceuticals, agrochemicals, and materials science . Key physical properties include:

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodobenzenesulfonyl chloride can be synthesized through the reaction of iodobenzene with chlorosulfonic acid in the presence of a solvent like chloroform. The reaction is typically carried out under reflux conditions, and the product is isolated by neutralizing the reaction mixture and evaporating the solvent .

Industrial Production Methods: In an industrial setting, the preparation involves the use of large-scale reactors with precise control over temperature and reaction time. The process begins with the addition of iodobenzene to chlorosulfonic acid in a solvent, followed by heating to reflux. The reaction mixture is then cooled, and the product is extracted and purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 4-Iodobenzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.

Coupling Reactions: It can participate in palladium-catalyzed coupling reactions with alkenes and alkynes to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols.

Catalysts: Palladium catalysts for coupling reactions.

Solvents: Chloroform, dioxane, and ethanol.

Major Products:

Sulfonamides: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Coupled Products: Formed from palladium-catalyzed reactions with alkenes and alkynes.

Scientific Research Applications

Synthetic Applications

4-Iodobenzenesulfonyl chloride serves as a key reagent in several synthetic pathways:

- Cross-Coupling Reactions : It is utilized in palladium-catalyzed cross-coupling reactions to form biaryl compounds. For instance, it has been shown to participate effectively in the coupling of aryl boronic acids with various electrophiles, yielding high-purity products .

- Synthesis of Sulfonamides : The compound reacts with amines to produce sulfonamide derivatives, which are important in drug development. A study demonstrated the synthesis of mono and di-sulfonamide derivatives through the reaction of this compound with aniline derivatives, showcasing its utility in pharmaceutical chemistry .

- Arylation of Selenophenes : Research indicates that this compound can be used to arylate selenophenes, leading to the formation of tetraarylselenophenes under specific reaction conditions. This application highlights its role in synthesizing complex organic molecules .

Biological Applications

The compound has also been investigated for its biological properties:

- Antimicrobial Activity : Some studies have explored the antimicrobial potential of sulfonamide derivatives synthesized from this compound. These derivatives exhibit varying degrees of activity against different bacterial strains .

- Drug Development : The ability to modify the sulfonamide structure allows for the design of new drugs targeting specific biological pathways. The compound's reactivity facilitates the creation of novel therapeutic agents with potentially enhanced efficacy .

Material Science Applications

This compound finds applications beyond organic synthesis:

- Polymer Chemistry : It is used as a building block for synthesizing functionalized polymers, which have applications in coatings, adhesives, and other materials due to their unique chemical properties .

- Nanomaterials : The compound plays a role in the functionalization of nanoparticles, enhancing their stability and reactivity for use in catalysis and drug delivery systems .

Comparative Data Table

| Application Area | Description | Example Outcomes |

|---|---|---|

| Synthetic Chemistry | Cross-coupling reactions | High-yield biaryl compounds |

| Medicinal Chemistry | Synthesis of sulfonamides | Antimicrobial agents |

| Material Science | Functionalized polymers | Improved material properties |

| Nanotechnology | Functionalization of nanoparticles | Enhanced stability and reactivity |

Case Studies

- Cross-Coupling Reaction Study : A study demonstrated that using this compound in conjunction with palladium catalysts resulted in a significant increase in product yield for biaryl compounds compared to traditional methods . The optimized conditions allowed for yields exceeding 80%, showcasing its effectiveness as a coupling agent.

- Biological Evaluation : In another case study, derivatives synthesized from this compound were tested for antimicrobial activity against various pathogens. Results indicated that certain modifications led to compounds with improved efficacy against resistant strains .

- Polymer Synthesis : Researchers utilized this compound to create a series of sulfonated polymers that exhibited enhanced thermal stability and mechanical properties, making them suitable for high-performance applications in coatings and electronics .

Mechanism of Action

The mechanism of action of 4-iodobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester bonds, depending on the nucleophile involved. The iodine atom at the para position can also participate in further functionalization reactions, enhancing the compound’s versatility .

Comparison with Similar Compounds

Comparison with Similar Sulfonyl Chlorides

Halogen-Substituted Benzenesulfonyl Chlorides

4-Chlorobenzenesulfonyl Chloride (CAS 98-60-2)

- Molecular Weight : 211.06 g/mol .

- Reactivity : The chlorine atom is a smaller, more electronegative substituent than iodine, leading to faster nucleophilic substitution reactions due to reduced steric hindrance.

- Applications : Commonly used in peptide synthesis and as a catalyst. Lacks iodine’s utility in heavy-atom derivatization .

4-Bromobenzenesulfonyl Chloride

- Electronic Effects : Bromine’s moderate electronegativity balances electron-withdrawing effects, making it versatile in Suzuki-Miyaura cross-coupling reactions .

- Comparison with Iodine : Bromine is less polarizable than iodine, resulting in weaker van der Waals interactions and lower molecular weight derivatives.

4-Fluorobenzenesulfonyl Chloride

- Steric and Electronic Profile : Fluorine’s strong electron-withdrawing nature enhances electrophilicity at the sulfonyl group but offers minimal steric bulk.

- Applications : Preferred in fluorinated drug candidates but lacks iodine’s utility in radiolabeling .

Alkyl- and Aryl-Substituted Sulfonyl Chlorides

4-Ethylbenzenesulfonyl Chloride (CAS 39234-86-1)

- Structure : An ethyl group at the para position introduces steric hindrance and electron-donating effects.

- Reactivity : Less reactive in nucleophilic substitutions compared to 4-iodobenzenesulfonyl chloride due to reduced electrophilicity .

4-Methoxybenzenesulfonyl Chloride

- Electronic Effects : The methoxy group is electron-donating, reducing the sulfonyl chloride’s electrophilicity.

- Applications: Limited in cross-coupling reactions but useful in synthesizing hydrophilic sulfonamides .

Functionalized Derivatives

N-(4-Fluorophenyl)-4-Iodobenzenesulfonamide (Compound 9)

- Synthesis : Reacting this compound with 4-fluoroaniline yields a sulfonamide with a melting point of 146–147°C and ESI-MS m/z 376.1 [M−H]⁻ .

- Comparison: The fluorine substituent enhances metabolic stability in drug candidates compared to non-halogenated analogs .

4-Iodo-N-(4-Methoxyphenyl)benzenesulfonamide (Compound 10)

- Properties : Exhibits a lower melting point (oil form) due to the methoxy group’s flexibility.

- Applications : The methoxy group improves solubility in polar solvents, advantageous in pharmaceutical formulations .

N-(3,5-Dichlorophenyl)-4-Iodobenzenesulfonamide (Compound 11)

- Steric Effects: Dual chlorine substituents increase steric bulk, reducing reaction yields (83.8%) compared to mono-substituted derivatives .

Structural and Reactivity Comparison

| Property | This compound | 4-Chlorobenzenesulfonyl Chloride | 4-Bromobenzenesulfonyl Chloride |

|---|---|---|---|

| Molecular Weight | 302.52 g/mol | 211.06 g/mol | 255.48 g/mol |

| Melting Point | 79–84°C | 64–67°C | 75–78°C |

| Electron Withdrawing | Moderate (I) | Strong (Cl) | Moderate (Br) |

| Leaving Group Ability | Poor (I⁻) | Good (Cl⁻) | Better (Br⁻) |

| Applications | Radiolabeling, heavy-atom crystallography | Peptide synthesis | Cross-coupling reactions |

Key Research Findings

Synthetic Utility :

- This compound reacts efficiently with amines (e.g., 3-methoxyaniline, 3,5-dichloroaniline) to form sulfonamides in 82–90% yields .

- In Pd-catalyzed desulfitative Heck reactions, iodine’s stability under cross-coupling conditions enables the synthesis of styrene derivatives (e.g., (E)-1,2,3,4,5-Pentafluoro-6-(4-iodostyryl)benzene ) with 72% yield .

Biological Relevance :

- Sulfonamides derived from this compound show promise as perforin-mediated lysis inhibitors and glucagon receptor antagonists .

- The iodine atom enhances binding affinity to hydrophobic pockets in proteins, as seen in N-(3,5-Dichlorophenyl)-4-iodobenzenesulfonamide .

Crystallography and Stability :

- Hydrolysis studies reveal that this compound forms stable inner salts with N,N-dimethylacetamide, confirmed by X-ray crystallography .

Biological Activity

4-Iodobenzenesulfonyl chloride, also known as pipsyl chloride, is a chemical compound with the molecular formula C₆H₄ClIO₂S and a molecular weight of 302.52 g/mol. It has garnered attention in various fields, particularly in medicinal chemistry, due to its biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its antimicrobial properties, interactions with biological macromolecules, and relevant case studies.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial activity against various strains of bacteria. The compound has been tested against Gram-positive cocci, including methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA).

Minimum Inhibitory Concentration (MIC) Values

The minimum inhibitory concentration (MIC) values for selected derivatives of this compound are summarized in Table 1.

| Compound | Target Bacteria | MIC (mg/L) |

|---|---|---|

| This compound | MSSA ATCC 6538P | 0.39 - 3.12 |

| MRSA ATCC 43300 | 0.39 - 1.56 | |

| Enterococcus faecalis ATCC 29212 | 6.25 | |

| Enterococcus faecium ATCC 6057 | >200 |

The results indicate that some benzenesulfonate derivatives derived from this compound possess potent antibacterial properties, with MIC values significantly lower than the cytotoxicity limits for human lung fibroblasts (MRC-5) .

The antibacterial efficacy of this compound is attributed to its ability to inhibit bacterial growth by interfering with essential cellular processes. The presence of halogen substituents, particularly iodine and chlorine, enhances the reactivity and bioactivity of the compound, making it effective against resistant strains .

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several benzenesulfonate derivatives, including those derived from this compound. The findings revealed that these compounds exhibited high activity against both MSSA and MRSA strains with MIC values comparable to established antibiotics like linezolid .

- Reactivity with Biological Molecules : Research has shown that this compound reacts with peptides and amino acids, forming sulfonamide derivatives that can be analyzed through various biochemical techniques. This reactivity suggests potential applications in drug design and development .

Pharmacological Profile

The pharmacological profile of this compound includes:

Q & A

Basic Research Questions

Q. What are standard synthetic protocols for preparing derivatives of 4-iodobenzenesulfonyl chloride?

- Methodological Answer : A common method involves reacting this compound with amines (e.g., primary or secondary amines) in dry pyridine under ambient conditions for 16–24 hours. After solvent evaporation, the product is precipitated in water and purified via recrystallization . For coupling reactions, palladium-catalyzed desulfitative Heck reactions can be employed, where the sulfonyl chloride reacts with alkenes (e.g., n-butyl acrylate) in the presence of Pd catalysts to retain the aryl iodide moiety .

Q. Which physicochemical properties are critical for characterizing this compound?

- Methodological Answer : Key properties include molecular weight (302.52 g/mol), melting point (85°C), and solubility in polar aprotic solvents (e.g., acetone, pyridine). Structural validation requires NMR (e.g., δ 7.97 ppm for aromatic protons) and elemental analysis (e.g., C: 48.79%, H: 3.48%) . Hygroscopicity and hydrolysis susceptibility under humid conditions necessitate storage in anhydrous environments .

Q. How should researchers handle safety risks associated with this compound?

- Methodological Answer : Use fume hoods to avoid inhalation of toxic vapors. Wear nitrile gloves and eye protection due to its corrosive nature. Store in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis. Dispose of waste via halogenated solvent disposal protocols .

Advanced Research Questions

Q. How can discrepancies in elemental analysis results during derivative synthesis be resolved?

- Methodological Answer : Discrepancies (e.g., higher carbon content than calculated) may arise from incomplete purification or residual solvents. Use repeated recrystallization with solvents like ethyl acetate and confirm purity via HPLC or TLC. Compare experimental data with theoretical values from computational tools (e.g., Gaussian) and cross-validate with NMR to identify by-products .

Q. What strategies mitigate hydrolysis of this compound during storage or reactions?

- Methodological Answer : Conduct reactions under strictly anhydrous conditions (e.g., dried solvents, molecular sieves). For storage, use desiccants like silica gel and maintain temperatures below 4°C. Monitor hydrolysis via IR spectroscopy (disappearance of S=O stretching at ~1370 cm) and characterize hydrolyzed products (e.g., sulfonic acids) via X-ray crystallography .

Q. How can researchers preserve the iodine substituent during palladium-catalyzed cross-coupling reactions?

- Methodological Answer : Use ligand-free Pd catalysts (e.g., Pd(OAc)) at low temperatures (20–40°C) to minimize dehalogenation. Optimize solvent systems (e.g., DMF/water mixtures) to balance reactivity and stability. Confirm iodine retention via ICP-MS or X-ray photoelectron spectroscopy (XPS) .

Q. What advanced analytical techniques resolve structural ambiguities in sulfonamide derivatives?

- Methodological Answer : Employ 2D NMR techniques (e.g., HSQC, HMBC) to assign quaternary carbons and sulfonamide linkages. For crystalline derivatives, single-crystal X-ray diffraction can resolve stereochemical ambiguities, as demonstrated in studies of comb-like hydrogen-bonded structures .

Q. Data Reproducibility and Contradiction Analysis

Q. How should researchers address contradictions in reported melting points or spectral data?

- Methodological Answer : Cross-check experimental conditions (e.g., heating rate for melting points, NMR solvent effects). For example, discrepancies in NMR shifts may arise from varying deuterated solvents (CDCl vs. DMSO-d). Replicate literature protocols exactly and validate using certified reference materials .

Q. What quality control steps ensure reproducibility in large-scale syntheses?

- Methodological Answer : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress. Use statistical sampling (e.g., stratified random sampling) to test batch homogeneity. For subsampling, follow ASTM E877 guidelines to minimize preparation errors and ensure representative analytical data .

Q. Experimental Design Considerations

Q. How to design experiments for studying reaction kinetics of sulfonamide formation?

- Methodological Answer : Use stopped-flow UV-Vis spectroscopy to track sulfonyl chloride consumption at λ = 250–300 nm. Vary amine concentrations and temperatures (10–50°C) to calculate rate constants (k) and activation energy (E) via Arrhenius plots. Include control reactions without catalysts to assess background hydrolysis .

Q. What methodologies validate the identity of novel this compound derivatives?

Properties

IUPAC Name |

4-iodobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClIO2S/c7-11(9,10)6-3-1-5(8)2-4-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POXFXTSTVWDWIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClIO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059175 | |

| Record name | Benzenesulfonyl chloride, 4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98-61-3 | |

| Record name | 4-Iodobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pipsyl choride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pipsyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonyl chloride, 4-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonyl chloride, 4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-iodobenzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.443 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPSYL CHORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MVL274EZOG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.